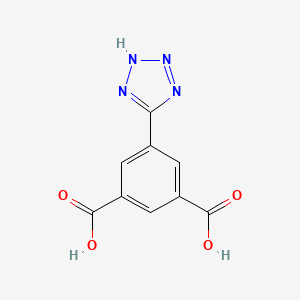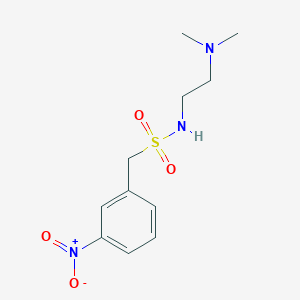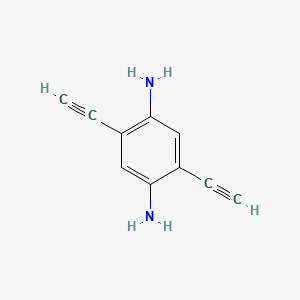
Azilsartan trimethylethanolamine
Vue d'ensemble
Description
Azilsartan trimethylethanolamine, also known as Azilsartan, is an angiotensin II receptor antagonist used in the treatment of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, Azilsartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Molecular Structure Analysis
Azilsartan trimethylethanolamine has a chemical formula of C30H33N5O6 . Its molecular weight is 559.620 and its exact mass is 559.24 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography, which are not covered in the retrieved sources.Applications De Recherche Scientifique
Treatment of Essential Hypertension
Azilsartan is primarily used for the treatment of essential hypertension . It has shown promising results in blood pressure reduction and tolerability .
Angiotensin II Receptor Blocker
Azilsartan belongs to a class of drugs known as angiotensin receptor blockers (ARBs) . It works by blocking the binding of angiotensin II to the angiotensin type 1 (AT1) receptor, thereby antagonizing the pressor response activity of angiotensin II .
Greater Potency and Minimal Side Effects
Among all ARBs, azilsartan is proven to be more potent . It has strong pharmacological and pharmacodynamic properties as compared to other ARBs in similar doses .
Quantitative Estimation in Pharmaceutical Formulations
There have been numerous methods developed so far for quantitative estimation of Azilsartan in bulk and pharmaceutical dosage form . These include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography and hyphenated techniques like Liquid chromatography- Mass Spectrometry .
Stability Indicating Methods
Azilsartan shows greater extent of degradation up to 40% with hydrogen peroxide . It is degraded up to 38% and 31% with acidic and neutral pH respectively while it shows greater photo stability and dry heat .
Computational Study and Spectral Prediction
Azilsartan has been studied using computational methods and spectral prediction . These studies help in understanding the drug’s behavior and interactions at a molecular level .
Orientations Futures
Azilsartan has shown higher affinity, a more potent inhibitory effect, and slower dissociation from angiotensin receptor II type I than other ARBs in in vitro studies . Future studies are needed to prove the role of Azilsartan in cardiometabolic diseases . Currently, Azilsartan trimethylethanolamine is in the clinical trial phase for the treatment of primary hypertension .
Propriétés
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFEJSMFMFCIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azilsartan trimethylethanolamine | |
CAS RN |
1309776-70-2 | |
| Record name | Azilsartan trimethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309776702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZILSARTAN TRIMETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RDT9MR9SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















